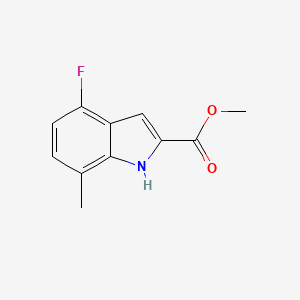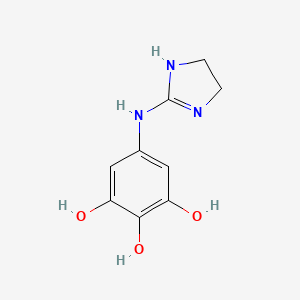![molecular formula C26H18N4 B12823575 1,3-Di([2,2'-bipyridin]-6-yl)benzene CAS No. 138336-94-4](/img/structure/B12823575.png)
1,3-Di([2,2'-bipyridin]-6-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di([2,2’-bipyridin]-6-yl)benzene is an aromatic compound that features a benzene ring substituted with two 2,2’-bipyridine groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([2,2’-bipyridin]-6-yl)benzene typically involves the use of cross-coupling reactions. One common method is the Stille cross-coupling reaction, which involves the reaction of 3-bromo-1,2,4-triazines with 2,2’-bipyridine derivatives in the presence of a palladium catalyst . Another approach is the Suzuki coupling reaction, which also employs palladium catalysts and involves the reaction of boronic acids with halogenated bipyridine derivatives .
Industrial Production Methods
While specific industrial production methods for 1,3-Di([2,2’-bipyridin]-6-yl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di([2,2’-bipyridin]-6-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-rich nature of the benzene ring.
Oxidation and Reduction: The bipyridine groups can undergo redox reactions, which are useful in electrochemical applications.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield halogenated or nitrated derivatives of 1,3-Di([2,2’-bipyridin]-6-yl)benzene .
Applications De Recherche Scientifique
1,3-Di([2,2’-bipyridin]-6-yl)benzene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,3-Di([2,2’-bipyridin]-6-yl)benzene primarily involves its ability to coordinate with metal ions. The bipyridine groups act as chelating ligands, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, redox reactions, and electronic transitions, depending on the nature of the metal ion and the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(2-pyridyl)benzene: Similar in structure but with pyridine groups instead of bipyridine.
1,3-Di(4-pyridyl)benzene: Another similar compound with pyridine groups at different positions.
Uniqueness
1,3-Di([2,2’-bipyridin]-6-yl)benzene is unique due to the presence of bipyridine groups, which provide enhanced coordination capabilities and electronic properties compared to simple pyridine derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions and specific electronic characteristics .
Propriétés
Numéro CAS |
138336-94-4 |
|---|---|
Formule moléculaire |
C26H18N4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-pyridin-2-yl-6-[3-(6-pyridin-2-ylpyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C26H18N4/c1-3-16-27-23(10-1)25-14-6-12-21(29-25)19-8-5-9-20(18-19)22-13-7-15-26(30-22)24-11-2-4-17-28-24/h1-18H |
Clé InChI |
QGFLKGNSSRPTRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=N2)C3=CC(=CC=C3)C4=NC(=CC=C4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


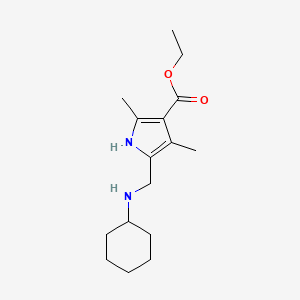


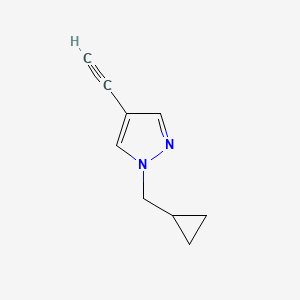
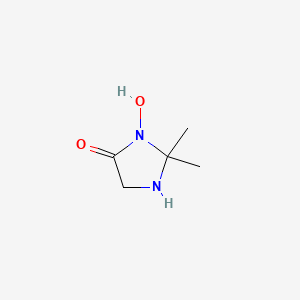

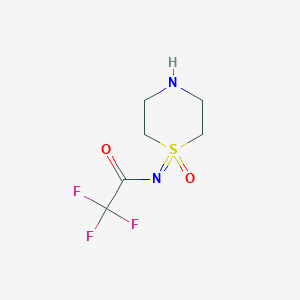
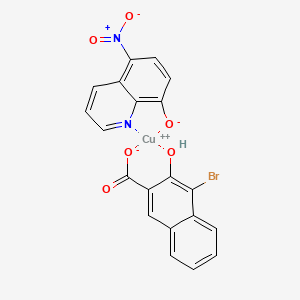

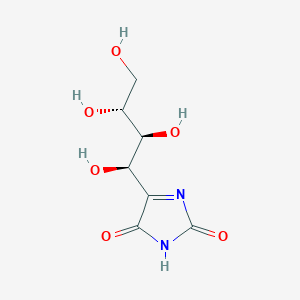

![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
